Dilopetine, (R)-

Description

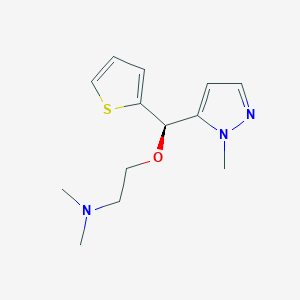

(R)-Dilopetine (C₁₃H₁₉N₃OS; molecular weight: 265.37 g/mol) is a chiral ethanamine derivative featuring a pyrazole-thiophene moiety. Its structure includes an N,N-dimethylaminoethoxy chain linked to a 1-methyl-1H-pyrazole-5-yl group and a 2-thienylmethoxy group . While its exact biological targets remain underexplored in the provided evidence, structural analogs suggest possible applications in neuromodulation or enzyme inhibition.

Properties

CAS No. |

925205-27-2 |

|---|---|

Molecular Formula |

C13H19N3OS |

Molecular Weight |

265.38 g/mol |

IUPAC Name |

N,N-dimethyl-2-[(R)-(2-methylpyrazol-3-yl)-thiophen-2-ylmethoxy]ethanamine |

InChI |

InChI=1S/C13H19N3OS/c1-15(2)8-9-17-13(12-5-4-10-18-12)11-6-7-14-16(11)3/h4-7,10,13H,8-9H2,1-3H3/t13-/m1/s1 |

InChI Key |

CIJATQMMNKXTJJ-CYBMUJFWSA-N |

Isomeric SMILES |

CN1C(=CC=N1)[C@H](C2=CC=CS2)OCCN(C)C |

Canonical SMILES |

CN1C(=CC=N1)C(C2=CC=CS2)OCCN(C)C |

Origin of Product |

United States |

Preparation Methods

Table 1: Solvents Used for Selective Precipitation of R-Diol

| Solvent Type | Examples | Role in Preparation |

|---|---|---|

| Alkanes | Heptane, Hexane | Precipitation of diol free base |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Crystallization medium |

| Polar Solvents | Acetonitrile | Dissolution and selective crystallization |

| Alcohols | Methanol, Isopropyl alcohol | Solvent for recrystallization |

| Ketones | Methyl isobutyl ketone | Solvent for purification and crystallization |

Asymmetric Synthesis and Ring Closure

The ring closure step is critical in converting the purified R-diol intermediate into (R)-Dilopetine. This step involves:

- Cyclization reactions that maintain the stereochemical integrity of the R-enantiomer.

- Use of controlled reaction conditions (temperature, solvent, catalysts) to avoid racemization.

- Subsequent conversion to acid addition salts (e.g., hydrobromide) to enhance stability and facilitate isolation.

Purification and Enantiomeric Enrichment

- The final solution phase after precipitation may contain minor excesses of the opposite enantiomer, necessitating repeated crystallization or selective dissolution steps.

- Conventional purification techniques such as treatment with activated carbon or chromatography may be applied to improve purity.

- The isolated (R)-Dilopetine free base or salt is characterized for enantiomeric excess and purity before pharmaceutical formulation.

Research Findings and Industrial Relevance

- The described preparation methods are supported by patent literature detailing scalable processes for industrial production of enantiomerically pure Dilopetine derivatives.

- The use of selective crystallization and solvent systems is a well-established approach to obtain high-purity chiral compounds.

- The ring closure methodology ensures retention of stereochemistry, critical for the pharmacological activity of (R)-Dilopetine.

Summary Table: Preparation Steps of (R)-Dilopetine

| Step No. | Process Description | Key Details |

|---|---|---|

| 1 | Obtain non-racemic mixture of R- and S-diol | Free base or acid addition salt form |

| 2 | Selective precipitation/crystallization | Use of solvents like heptane, toluene, methanol |

| 3 | Separation of precipitate | Filtration or decanting |

| 4 | Recrystallization cycles | Heating and cooling to improve purity |

| 5 | Ring closure to form (R)-Dilopetine | Retention of stereochemistry |

| 6 | Conversion to pharmaceutically acceptable salt | Hydrobromide salt preferred |

| 7 | Purification and enantiomeric enrichment | Chromatography, activated carbon treatment |

Chemical Reactions Analysis

Types of Reactions

Dilopetine undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions

Common reagents used in the reactions of Dilopetine include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.

Major Products Formed

The major products formed from the reactions of Dilopetine depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted analogs of Dilopetine.

Scientific Research Applications

Chemistry: Used as a model compound to study chiral separation techniques and reaction mechanisms.

Biology: Investigated for its effects on neurotransmitter levels and its potential as an antidepressant.

Medicine: Explored for its therapeutic potential in treating depression and anxiety disorders.

Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

Dilopetine exerts its effects by inhibiting the release of substance P, a neuropeptide associated with stress and pain . It also inhibits the activation of p38 phosphorylation, preventing the activation and nuclear translocation of the NF-κB transcription factor, thereby reducing the inflammatory response and inhibiting nerve injury . The compound targets serotonin and norepinephrine reuptake, enhancing their levels in the synaptic cleft and contributing to its antidepressant effects .

Comparison with Similar Compounds

Structural Analog: Tofenamic Acid

Tofenamic acid (C₁₆H₁₄ClNO₂; molecular weight: 295.74 g/mol) is a diphenylamine-derived nonsteroidal anti-inflammatory drug (NSAID) with a fenamate backbone. Unlike (R)-Dilopetine, tofenamic acid lacks a pyrazole-thiophene system but shares aromatic ring systems connected via an amine/ether linkage (Supplemental Figure 1 in ) .

| Property | (R)-Dilopetine | Tofenamic Acid |

|---|---|---|

| Molecular Formula | C₁₃H₁₉N₃OS | C₁₆H₁₄ClNO₂ |

| Molecular Weight | 265.37 g/mol | 295.74 g/mol |

| Key Functional Groups | Pyrazole, thiophene, dimethylaminoethoxy | Diphenylamine, carboxylic acid |

| Pharmacological Use | Undefined (hypothetical CNS activity) | NSAID (COX inhibition) |

| Density | 1.15 g/cm³ | ~1.3 g/cm³ (estimated) |

Key Differences :

Functional Analog: Thyroid Hormones (Thyroxine, Triiodothyronine)

Thyroxine (T₄; C₁₅H₁₁I₄NO₄) and triiodothyronine (T₃; C₁₅H₁₂I₃NO₄) are iodinated diphenyl ethers regulating metabolism.

| Property | (R)-Dilopetine | Thyroxine (T₄) |

|---|---|---|

| Molecular Formula | C₁₃H₁₉N₃OS | C₁₅H₁₁I₄NO₄ |

| Molecular Weight | 265.37 g/mol | 776.87 g/mol |

| Key Functional Groups | Pyrazole, thiophene | Iodinated phenyl, ether |

| Biological Role | Undefined | Metabolic regulation |

| Complexity | Moderate | High (iodination, chirality) |

Key Differences :

- Halogenation : Thyroid hormones require iodine for activity, absent in (R)-Dilopetine.

- Chirality Impact : (R)-Dilopetine’s stereospecificity may influence receptor binding, akin to T₃/T₄’s dependence on L-configuration for efficacy.

Q & A

Q. What ethical frameworks apply when translating (R)-Dilopetine findings from animal models to human trials?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.